molecular formula C23H20FN5O3 B14094591 3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14094591
M. Wt: 433.4 g/mol
InChI Key: ATQOCRXNJZUJHO-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines fluorobenzyl, hydroxyphenyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl bromide, 3-hydroxybenzaldehyde, and 1,6,7-trimethylxanthine. The synthesis may proceed through a series of condensation, cyclization, and substitution reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and automation of reaction steps can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while nucleophilic substitution of the fluorobenzyl group can produce various substituted derivatives.

Scientific Research Applications

3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H20FN5O3

Molecular Weight

433.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(3-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H20FN5O3/c1-13-14(2)29-19-20(25-22(29)28(13)17-5-4-6-18(30)11-17)26(3)23(32)27(21(19)31)12-15-7-9-16(24)10-8-15/h4-11,30H,12H2,1-3H3

InChI Key

ATQOCRXNJZUJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C

Origin of Product

United States

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